molecular formula C12H23N3O B5045491 1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone

1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone

Cat. No.: B5045491
M. Wt: 225.33 g/mol
InChI Key: ZNGAKFLSQZSALV-UHFFFAOYSA-N
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Description

1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methylpiperidine group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone typically involves the reaction of 1-methylpiperazine with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern and the presence of an ethanone group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-11(16)14-7-9-15(10-8-14)12-3-5-13(2)6-4-12/h12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGAKFLSQZSALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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